6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1785201-50-4) is a fluorinated heterocyclic compound featuring a benzoxazinone core. This scaffold is notable for its pharmacological relevance, particularly in drug discovery targeting estrogen receptors, enzyme inhibition, and antimicrobial activity.
Properties
Molecular Formula |
C8H5F2NO2 |
|---|---|
Molecular Weight |
185.13 g/mol |
IUPAC Name |
6,8-difluoro-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H5F2NO2/c9-5-1-4-3-13-8(12)11-7(4)6(10)2-5/h1-2H,3H2,(H,11,12) |
InChI Key |
UXXZOKFKACJTON-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)NC(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Carbonylation–Cyclization (Ex Situ CO Generation)
A robust method for synthesizing 4H-benzo[e]oxazin-4-ones, which can be adapted for fluorinated derivatives, involves a palladium-catalyzed carbonylation-cyclization sequence using ortho-halophenols and cyanamide in a two-chamber system:
- Starting materials: Ortho-iodophenols or ortho-bromophenols with fluorine substituents on the aromatic ring.
- Catalyst: Pd(PPh3)4 for iodophenols or Pd(OAc)2 with DPEphos ligand for bromophenols.
- CO source: Molybdenum hexacarbonyl (Mo(CO)6) decomposed ex situ to generate CO under mild heating (65–70 °C).
- Base: Triethylamine in the reaction chamber with the substrate; DBU in the CO generation chamber.
- Solvent: 1,4-Dioxane.
- Reaction conditions: Heating at 65–70 °C for approximately 20 hours.
- Isolation: Precipitation by addition of iso-hexane followed by filtration and washing.
This method offers several advantages:
- Avoids direct use of gaseous CO, improving safety.
- Uses readily available starting materials.
- Produces high yields (up to 76% for related compounds).
- Compatible with various substituents, including fluorine atoms at different positions on the benzene ring.
Table 1. Representative Yields for 2-Amino-4H-benzo[e]oxazin-4-ones
| Substrate Type | Catalyst System | Yield (%) | Notes |
|---|---|---|---|
| Ortho-iodophenol | Pd(PPh3)4, Et3N, Mo(CO)6 | 76 | Efficient, mild conditions |
| Ortho-bromophenol | Pd(OAc)2, DPEphos | 20 | Lower yield, more challenging |
Adapted from ChemistryOpen 2017
The fluorine atoms at positions 6 and 8 of the benzoxazinone ring can be introduced via fluorinated starting phenols or by subsequent fluorination steps.
Halogenation and Chlorine-Fluorine Exchange for Multi-Fluorinated Benzoxazinones
For multi-fluorinated benzo-oxazinones, such as 2,2,7-trifluoro derivatives (structurally related to 6,8-difluoro compounds), a two-step halogenation-fluorination method has been developed:
Step 1: Chlorination
Chlorination of a 7-fluoro-2H-1,4-benzoxazin-3(4H)-one at the 2-position using a chlorination reagent in an appropriate solvent to form a 2,2-dichloro-7-fluoro intermediate.Step 2: Chlorine-Fluorine Exchange
Treatment of the dichloro intermediate with a fluorination reagent to replace chlorine atoms with fluorine, yielding the trifluorinated benzoxazinone.
This method is characterized by:
- Use of inexpensive and readily available starting materials.
- Avoidance of hazardous intermediates.
- High product yield and operational safety.
- Flexibility to introduce fluorine substituents at precise positions.
Table 2. Reaction Conditions for Halogenation and Fluorination
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | Chlorination reagent, solvent medium | 2,2-Dichloro-7-fluoro intermediate |
| Fluorination | Fluorination reagent | 2,2,7-Trifluoro benzoxazinone |
This approach can be adapted to prepare 6,8-difluoro derivatives by selecting appropriate starting materials and controlling regioselectivity during halogenation and fluorination.
Synthesis from 6-Fluoro-Substituted Precursors
The synthesis of 6-fluoro-1H-benzo[d]oxazin-2(4H)-one, a close analog, typically involves:
- Formation of the oxazine ring via cyclization of fluorinated ortho-aminophenol derivatives.
- Introduction of fluorine at the 6-position through starting material selection or electrophilic fluorination.
- Subsequent functional group transformations to yield the oxazinone.
This method highlights the influence of fluorine on the electronic properties and reactivity of the heterocyclic ring system, which can be extrapolated to 6,8-difluoro derivatives.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Safety Considerations |
|---|---|---|---|---|
| Pd-Catalyzed Carbonylation with Mo(CO)6 | Mild conditions, avoids gaseous CO, good yields | Requires specialized two-chamber setup | 60–76 | Safer than direct CO gas use |
| Halogenation + Chlorine-Fluorine Exchange | High selectivity, uses inexpensive reagents | Multi-step, requires handling halogen reagents | High (variable) | Avoids hazardous intermediates |
| Cyclization from Fluorinated Precursors | Direct fluorine incorporation, simpler steps | Fluorinated precursors may be costly or limited | Moderate to high | Depends on precursor availability |
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Cyclization Reactions: The compound can participate in annulation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions involving 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one include sulfur ylides and α,β-unsaturated imines . These reactions are typically carried out under mild conditions, often without the need for a catalyst.
Major Products Formed
The major products formed from reactions involving 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one include 1,2-dihydroquinolines and polysubstituted 2,3-dihydropyrroles .
Scientific Research Applications
6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets through its fluorine atoms and heterocyclic core. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry for the development of new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The benzoxazinone core allows diverse substitutions, which modulate properties such as melting point, solubility, and spectroscopic signatures. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Selected Benzoxazinone Derivatives
Key Observations :
- Fluorinated vs. However, Efavirenz’s trifluoromethyl group enhances lipophilicity, critical for blood-brain barrier penetration .
- Alkyl Substitutions : Compounds with bulky substituents (e.g., 9i, 9k) exhibit higher molecular weights and melting points, suggesting improved crystallinity. The allyl and vinyl groups in these hybrids may enhance conformational flexibility for receptor binding .
- Spectroscopic Trends: FTIR peaks near 1700 cm⁻¹ (C=O stretch) and HRMS data confirm the benzoxazinone core’s integrity across analogs .
Table 2: Pharmacological Profiles of Benzoxazinone Derivatives
Key Insights :
- Therapeutic Diversity : While 6,8-difluoro and phytoestrogen hybrids target hormone receptors, Efavirenz exemplifies the scaffold’s versatility in antiviral applications.
- Formulation Strategies: Efavirenz’s poor solubility is addressed via solid lipid nanoparticles (SLNs), highlighting the need for similar approaches for hydrophobic benzoxazinones .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
